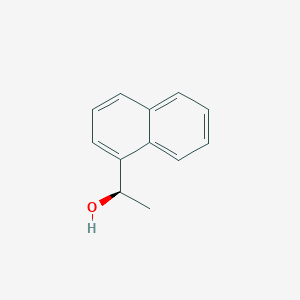

(R)-1-(naphthalen-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426275 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42177-25-3 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-(Naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Naphthalen-1-yl)ethanol is a chiral aromatic alcohol that serves as a crucial building block and intermediate in asymmetric synthesis.[1] Its stereogenic center and bulky naphthalene moiety make it a valuable tool for inducing chirality in a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, analysis, and primary applications in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂O | |

| Molecular Weight | 172.22 g/mol | |

| CAS Number | 42177-25-3 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 316.0 ± 11.0 °C (Predicted) | |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | |

| Optical Rotation ([α]D) | +78° (c=1 in MeOH) | |

| pKa | 14.29 ± 0.20 (Predicted) | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis and Purification

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of the corresponding ketone, 1-acetonaphthone. This transformation can be achieved using various chiral catalysts and reducing agents.

General Asymmetric Reduction Workflow

Experimental Protocol: Asymmetric Transfer Hydrogenation

A common and effective method for the asymmetric reduction of 1-acetonaphthone is transfer hydrogenation using a chiral ruthenium catalyst.

Materials:

-

1-Acetonaphthone

-

Chiral Ruthenium Catalyst (e.g., (R,R)-TsDPEN-Ru)

-

Isopropanol (as both solvent and hydride source)

-

Base (e.g., Potassium hydroxide)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A reaction vessel is charged with 1-acetonaphthone and the chiral ruthenium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous isopropanol is added as the solvent and hydride source.

-

A solution of the base in isopropanol is added to initiate the reaction.

-

The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched, and the crude product is extracted.

-

The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Analytical Methods

The enantiomeric purity and chemical identity of this compound are typically confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC Analysis Workflow

Experimental Protocol: Chiral HPLC

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized to achieve the best separation.

Procedure:

-

A dilute solution of the sample is prepared in the mobile phase.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

The sample is injected onto the chiral column.

-

The enantiomers are separated based on their differential interaction with the chiral stationary phase.

-

The separated enantiomers are detected by the UV detector.

-

The retention times and peak areas of the two enantiomers are used to determine the enantiomeric excess (ee).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra would be consistent with the assigned structure, showing characteristic peaks for the aromatic protons of the naphthalene ring, the methine proton, and the methyl group.

Applications in Drug Development and Research

The primary application of this compound is as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis.[1] Its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. It is a key intermediate in the synthesis of various complex molecules, including some pharmaceuticals and natural products.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound or its involvement in any signaling pathways. Its primary role reported in the scientific literature is as a synthetic intermediate. Further research would be required to explore any potential pharmacological effects of this compound.

Conclusion

This compound is a valuable chiral building block with well-defined chemical and physical properties. Its synthesis via asymmetric reduction of 1-acetonaphthone and subsequent analysis by chiral HPLC and NMR are standard procedures in synthetic organic chemistry. While its direct biological activities are not yet documented, its role as a key intermediate in the synthesis of enantiomerically pure compounds underscores its importance in the fields of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chiral alcohol.

References

An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol

CAS Number: 42177-25-3 Synonyms: (R)-(+)-1-(1-Naphthyl)ethanol, (R)-(+)-α-Methyl-1-naphthalenemethanol

This document provides a comprehensive technical overview of (R)-1-(naphthalen-1-yl)ethanol, a chiral alcohol crucial for asymmetric synthesis in the pharmaceutical and fine chemical industries. It serves as a valuable chiral building block and intermediate for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients.[1]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. All data should be confirmed with a current Safety Data Sheet (SDS) before handling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 47-49 °C (lit.) | [1] |

| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [1] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1] |

| Specific Optical Rotation (α) | +78° (c=1 in Methanol) | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Table 2: GHS Safety and Hazard Information

| Category | Information |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Experimental Protocols

The most common and effective method for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. This transformation is typically achieved using a chiral catalyst system that directs hydride addition to a specific face of the carbonyl group.

One highly reliable method is the catalytic asymmetric reduction analogous to the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an in-situ-generated chiral oxazaborolidine catalyst.[2] A representative protocol based on this methodology is detailed below.

This protocol describes the synthesis of this compound from 1'-acetonaphthone using a catalyst system derived from (R,R)-Hydrobenzoin and a borane source. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

-

1'-Acetonaphthone (Substrate)

-

(R,R)-Hydrobenzoin (Catalyst Precursor)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (Reductant)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Methanol (Quenching agent)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Formation: 1.1. To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (R,R)-Hydrobenzoin (0.1 mmol, 10 mol%). 1.2. Add 20 mL of anhydrous THF and stir at room temperature until the solid is fully dissolved. 1.3. Cool the solution to 0 °C using an ice bath. 1.4. Add borane-THF complex (1.2 mL of a 1 M solution, 1.2 mmol) dropwise over 5 minutes. 1.5. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral catalyst complex.[2]

-

Asymmetric Reduction: 2.1. In a separate flask, prepare a solution of 1'-acetonaphthone (1.0 mmol, 170.2 mg) in 5 mL of anhydrous THF. 2.2. Add the 1'-acetonaphthone solution dropwise to the catalyst-borane mixture at 0 °C over 10 minutes. 2.3. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.[2]

-

Work-up and Purification: 3.1. Upon completion, quench the reaction by slowly adding methanol (5 mL) dropwise at 0 °C to decompose excess borane (Caution: Hydrogen gas evolution). 3.2. Remove the solvent under reduced pressure. 3.3. Add 20 mL of 1 M HCl to the residue and stir for 10 minutes. 3.4. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 3.5. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).[2] 3.6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. 3.7. Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).[1]

Visualized Workflows and Relationships

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

This compound is not typically a final product but rather a critical intermediate. Its defined stereochemistry is transferred to subsequent molecules, making it a cornerstone for constructing more complex chiral structures.

Applications in Research and Development

The primary value of this compound lies in its utility as a chiral intermediate. Its applications are diverse and critical in fields requiring high enantiomeric purity.

-

Pharmaceutical Synthesis: The naphthalene moiety is present in various drug candidates. This chiral alcohol serves as a key starting material for building complex molecules where stereochemistry is essential for biological activity.[1]

-

Chiral Ligand Synthesis: It is used as a precursor for creating sophisticated chiral ligands, such as ferrocene aminophosphoxazoline ligands.[1] These ligands are subsequently used to catalyze other types of asymmetric reactions, amplifying the role of the initial chiral center.

-

Asymmetric Induction: In some contexts, it can be used directly as a chiral auxiliary or inducer to control the stereochemical outcome of reactions on other molecules.[1]

References

(R)-1-(naphthalen-1-yl)ethanol molecular weight

An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral aromatic alcohol notable for its applications in stereoselective synthesis. As a valuable chiral building block, it serves as a crucial intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and natural products.[1] Its specific stereochemistry, designated by the (R)-configuration at the carbinol carbon, makes it a powerful tool for inducing asymmetry in chemical reactions. This guide provides a technical overview of its core physicochemical properties, with a primary focus on its molecular weight, and illustrates its structural characteristics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in experimental settings, influencing factors such as reaction stoichiometry, solvent selection, and purification methods.

| Property | Value | Reference |

| Molecular Weight | 172.22 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₂O | [1][2][4][7][8] |

| CAS Number | 42177-25-3 | [1][2][3][4] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 47-49 °C | [1][2][3][6] |

| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [1][3] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Specific Rotation (α) | +78° (c=1 in Methanol) | [1][3] |

Determination of Molecular Formula and Weight

The molecular weight of a compound is a critical parameter, fundamentally derived from its molecular formula. The determination of the formula for a novel compound like this compound typically involves a combination of analytical techniques.

Experimental Protocols:

-

Elemental Analysis: This technique determines the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. The empirical formula, representing the simplest whole-number ratio of atoms, is calculated from these percentages.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular mass of the compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high precision. This data provides the accurate molecular weight, which, in conjunction with the empirical formula from elemental analysis, confirms the molecular formula (C₁₂H₁₂O).

From the confirmed molecular formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms:

-

(12 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Oxygen)

-

(12 x 12.011) + (12 x 1.008) + (1 x 15.999) = 172.22 g/mol

Molecular Structure and Stereochemistry

The chemical structure of this compound features a naphthalene ring system connected to an ethanol group at the 1-position. The carbon atom bonded to the hydroxyl group and the naphthalene ring is a stereocenter, giving rise to two enantiomers, (R) and (S). The diagram below illustrates the structure of the (R)-enantiomer.

Caption: 2D structure of this compound with the chiral center (C*) highlighted.

Applications in Asymmetric Synthesis

The primary application of this compound in research and drug development is as a chiral auxiliary or a precursor to chiral ligands.[1] It is frequently used to introduce chirality in reactions such as:

-

Asymmetric reductions

-

Nucleophilic additions

-

Catalytic asymmetric reactions

Its bulky naphthalene group provides significant steric hindrance, which can effectively control the facial selectivity of approaching reagents, leading to high enantioselectivity in the desired products.[1] This makes it an indispensable tool for the synthesis of single-enantiomer drugs, where stereochemistry is critical for therapeutic efficacy and safety.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 42177-25-3 [chemicalbook.com]

- 3. 42177-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 42177-25-3 [amp.chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 1-(Naphthalen-1-yl)ethanol | CymitQuimica [cymitquimica.com]

(R)-1-(naphthalen-1-yl)ethanol structure and stereochemistry

An In-depth Technical Guide to (R)-1-(Naphthalen-1-yl)ethanol

This guide provides a comprehensive overview of this compound, a chiral alcohol crucial in the fields of organic synthesis and drug development. It details the compound's structure, stereochemistry, physicochemical properties, and applications, with a focus on providing actionable data and protocols for researchers and scientists.

Chemical Structure and Stereochemistry

This compound is a chiral aromatic alcohol. Its structure consists of a naphthalene ring substituted at the 1-position with an ethanol group. The stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules.

The molecule's IUPAC name is (1R)-1-(naphthalen-1-yl)ethanol.[1] Its three-dimensional arrangement is fundamental to its application as a chiral inducer and building block in asymmetric synthesis.

Caption: 2D representation of this compound's structure.

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, making it a reliable reagent in various chemical transformations. Key quantitative data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 42177-25-3 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O | [1][2][3][4] |

| Molar Mass | 172.22 g/mol | [1][2][3][4] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 47-49 °C | [2][3] |

| Boiling Point | 316.0 ± 11.0 °C (Predicted) | [2] |

| Density | 1.113 ± 0.06 g/cm³ (Predicted) | [2] |

| Specific Rotation (α) | +78° (c=1 in Methanol) | [2] |

Table 2: Spectroscopic Data Identifiers

| Spectrum | Source / Catalog Number |

| ¹H NMR | Sigma-Aldrich Co. LLC. (372315) |

| ¹³C NMR | Sigma-Aldrich Co. LLC. (372315) |

| ATR-IR | Aldrich (372315) |

Synthesis and Purification

This compound can be prepared through various methods, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Experimental Protocol: Asymmetric Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing the (R)-enantiomer is the asymmetric hydrogenation of 1'-acetonaphthone using a chiral catalyst. This protocol provides a general workflow for such a transformation.

Caption: General workflow for the asymmetric synthesis of this compound.

Methodology:

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), the chiral catalyst (e.g., a Ru-BINAP complex) is dissolved in an appropriate solvent (e.g., methanol or ethanol).

-

Reaction Setup: 1'-Acetonaphthone is added to the catalyst solution.

-

Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred at a controlled temperature until completion (monitored by TLC or GC).

-

Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Experimental Protocol: Purification by Recrystallization

For material that is already of moderate purity, recrystallization can be an effective final purification step.

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture, such as diethyl ether/petroleum ether or hexane.[3]

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the resulting crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The racemic version of the alcohol has a melting point of 63-66°C when purified from hexane.[3]

Applications in Research and Drug Development

This compound serves several important roles in the synthesis of complex molecules, particularly within the pharmaceutical industry.

-

Chiral Inducer: Its primary application is as a chiral inducer or auxiliary in asymmetric reactions.[2] It is used to catalyze asymmetric hydrogenations and nucleophilic additions, leading to products with high enantioselectivity.[2]

-

Synthetic Intermediate: It is a valuable intermediate for the synthesis of chiral drugs and natural products.[2]

-

Ligand Synthesis: It is used as a coupling reagent in the synthesis of specialized ligands, such as ferrocene aminophosphoxazoline ligands, which have applications in catalysis.[3]

Caption: Logical relationship of this compound's applications.

Safety and Handling

This compound is considered relatively safe under standard laboratory conditions. However, it may cause irritation to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place away from strong oxidizing agents and acids.[2]

References

Technical Guide: Physicochemical Properties of (R)-1-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (R)-1-(naphthalen-1-yl)ethanol, a key chiral intermediate in various synthetic applications. The data and protocols presented are intended to support research and development activities where this compound is utilized.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. The experimentally determined and predicted values are summarized below.

| Property | Value | Notes |

| Melting Point | 47-49 °C | Literature value[1] |

| Boiling Point | 316.0 ± 11.0 °C | Predicted value |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a substance. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known (around 47-49 °C), heat the apparatus rapidly to about 15-20 °C below this temperature.[3]

-

Once near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

-

-

Observation and Measurement:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[2]

-

-

Purity Assessment: A sharp melting range of 0.5-1.0 °C is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point compounds like this compound, the Thiele tube method offers a simple and effective means of determination.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or micro-burner

-

Clamp and stand

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating:

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes convection currents, ensuring uniform heating of the oil.[4]

-

-

Observation and Measurement:

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid is drawn back into the capillary tube.[5] Record this temperature.

-

Logical Workflow Visualization

This compound serves as a crucial chiral building block in asymmetric synthesis. One of its documented applications is as a coupling reagent in the preparation of specialized ligands. The following diagram illustrates a generalized workflow for such a synthetic application.

Caption: Generalized workflow for the synthesis of a ferrocene-based ligand.

References

In-Depth Technical Guide to the Spectral Data of (R)-1-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the chiral alcohol (R)-1-(naphthalen-1-yl)ethanol, a compound of interest in asymmetric synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, fully assigned high-resolution NMR data for this compound is often proprietary to commercial suppliers, data for the closely related achiral compound, 1-naphthaleneethanol, and general principles of NMR spectroscopy allow for a reliable prediction of the expected spectral features. The ¹H and ¹³C NMR spectra are available from suppliers such as Sigma-Aldrich[1][2].

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 - 7.4 | Multiplet | - | Aromatic Protons (7H) |

| ~5.7 | Quartet | ~6.5 | Methine Proton (-CHOH) |

| ~2.2 | Singlet/Broad Singlet | - | Hydroxyl Proton (-OH) |

| ~1.7 | Doublet | ~6.5 | Methyl Protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Aromatic C (quaternary) |

| ~134 | Aromatic C (quaternary) |

| ~130 | Aromatic C (quaternary) |

| ~129 - 123 | Aromatic CH |

| ~68 | Methine Carbon (-CHOH) |

| ~25 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound is available from commercial suppliers[1]. The spectrum is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (intermolecular hydrogen bonding) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium to Weak | Aromatic C=C ring stretching |

| 1260 - 1050 | Strong | C-O stretch |

| 860 - 680 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of 1-(naphthalen-1-yl)ethanol, the racemic mixture, provides the fragmentation pattern expected for the (R)-enantiomer, as stereochemistry does not influence electron ionization fragmentation. The data below corresponds to a GC-MS analysis with electron ionization (EI)[3].

Table 4: Mass Spectrometry Fragmentation Data for 1-(naphthalen-1-yl)ethanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 172 | 41.50 | [M]⁺ (Molecular Ion) |

| 157 | 38.90 | [M - CH₃]⁺ |

| 129 | 99.99 (Base Peak) | [M - C₂H₅O]⁺ or [Naphthyl-CH₂]⁺ |

| 128 | 48.40 | [Naphthalene]⁺ |

| 127 | 28.20 | [Naphthalene - H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: A dilute solution of the analyte is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the analyte from any impurities.

-

Ionization: In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (R)-1-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the chiral alcohol (R)-1-(naphthalen-1-yl)ethanol. This compound is of significant interest in synthetic chemistry, particularly as a chiral building block and in the development of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the naphthalene ring system and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronegativity of the hydroxyl group. Below is a summary of the ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-8' | ~8.10 | d | 8.2 |

| H-5' | ~7.85 | d | 8.1 |

| H-4' | ~7.75 | d | 8.2 |

| H-2', H-3', H-6', H-7' | 7.40 - 7.55 | m | - |

| CH (methine) | ~5.65 | q | 6.5 |

| OH (hydroxyl) | variable (broad s) | s | - |

| CH₃ (methyl) | ~1.65 | d | 6.5 |

Note: The exact chemical shift of the hydroxyl proton (OH) can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The assignments of the naphthalene protons are based on typical aromatic substitution patterns and may require 2D NMR techniques for unambiguous confirmation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

2.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes and glassware

-

NMR spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Set the appropriate acquisition parameters, including:

-

Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral width: A range sufficient to cover all expected proton signals (e.g., 0 to 10 ppm).

-

Acquisition time: Typically 2-4 seconds.

-

Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID).

2.4. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants of the signals.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR Analysis of this compound.

Crystal Structure of (R)-1-(naphthalen-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-1-(naphthalen-1-yl)ethanol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of various organic molecules, including ligands for asymmetric catalysis and intermediates for pharmaceutical compounds.[1] A thorough understanding of its three-dimensional structure is crucial for designing and synthesizing new chemical entities with specific stereochemistry and for understanding its interactions in biological systems.

While the crystal structure for the racemic form and the (S)-enantiomer have been reported, a dedicated crystallographic study of this compound is not available in the current literature. This guide addresses this gap by providing the detailed crystal structure information for the (S)-enantiomer, which, due to the nature of enantiomers, provides a precise model for the molecular geometry and crystal packing of the (R)-enantiomer, differing only in the absolute configuration.

Crystal Structure Analysis of (S)-1-(Naphthalen-1-yl)ethanol

The crystal structure of (S)-1-(naphthalen-1-yl)ethanol was determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit.[2] The molecules are linked by strong hydrogen bonds, forming helical chains.[2]

Crystallographic Data

The following tables summarize the key crystallographic data and structure refinement parameters for (S)-1-(naphthalen-1-yl)ethanol.[2]

Table 1: Crystal Data and Structure Refinement for (S)-1-(Naphthalen-1-yl)ethanol [2]

| Parameter | Value |

| Empirical formula | C₁₂H₁₂O |

| Formula weight | 172.22 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 7.7519(7) Å |

| b | 12.9750(12) Å |

| c | 18.794(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1890.3(4) ų |

| Z | 8 |

| Density (calculated) | 1.210 Mg/m³ |

| Absorption coefficient | 0.614 mm⁻¹ |

| F(000) | 736 |

| Data collection | |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| θ range for data collection | 4.69 to 76.53° |

| Index ranges | -9≤h≤9, -16≤k≤16, -23≤l≤23 |

| Reflections collected | 31456 |

| Independent reflections | 3824 [R(int) = 0.0485] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3824 / 0 / 239 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R₁ = 0.0337, wR₂ = 0.0847 |

| R indices (all data) | R₁ = 0.0346, wR₂ = 0.0855 |

| Absolute structure parameter | 0.05(8) |

| Largest diff. peak and hole | 0.239 and -0.175 e.Å⁻³ |

Experimental Protocols

Synthesis of Racemic 1-(Naphthalen-1-yl)ethanol

The racemic mixture of 1-(naphthalen-1-yl)ethanol can be synthesized via the reduction of 1'-acetonaphthone.[3]

Materials:

-

1'-Acetonaphthone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Aqueous solution of hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1'-acetonaphthone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in portions while stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield racemic 1-(naphthalen-1-yl)ethanol.

Chiral Resolution of this compound

The enantiomers of 1-(naphthalen-1-yl)ethanol can be separated using several methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent like tartaric acid derivatives.[4][5]

Example Protocol: Enzymatic Resolution (Conceptual)

-

The racemic 1-(naphthalen-1-yl)ethanol is subjected to an enzymatic acylation using a lipase, such as Candida antarctica lipase B, and an acyl donor (e.g., vinyl acetate) in an organic solvent.

-

The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the (R)-enantiomer) as the unreacted alcohol.

-

The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

The reaction is then stopped, and the mixture, containing the (R)-alcohol and the (S)-acetate, is separated by column chromatography to yield the pure this compound.

Crystallization and X-ray Diffraction

The protocol for obtaining single crystals and performing X-ray diffraction is based on the methods described for the (S)-enantiomer.[6]

Crystallization:

-

(S)-1-(naphthalen-1-yl)ethanol was obtained commercially as a crystalline material, and suitable single crystals were selected directly.[6] For recrystallization, if necessary, methods such as slow evaporation from a suitable solvent (e.g., ethanol/water) can be employed.[6]

X-ray Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a diffractometer.[7]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Cu Kα radiation).[2]

-

The collected diffraction data are processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[8]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

Workflow and Diagrams

The following diagram illustrates the general workflow from the synthesis of the chiral alcohol to its crystallographic analysis.

Caption: Synthesis and Crystallographic Analysis Workflow.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1-(naphthalen-1-yl)ethanol, focusing on the data available for the (S)-enantiomer in the absence of published data for the (R)-enantiomer. The provided crystallographic data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals in drug development and chemical synthesis. The structural insights are essential for understanding the stereochemical aspects of this important chiral building block and for its application in the design of new molecules.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1-Acetylnaphthalene | 941-98-0 | Benchchem [benchchem.com]

- 4. Resolution of 1-(2-naphthyl)ethanol by a combination of an enzyme-catalyzed kinetic resolution with a fluorous triphasic separative reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chirality of (R)-1-(naphthalen-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(naphthalen-1-yl)ethanol is a crucial chiral building block in asymmetric synthesis, widely employed as a chiral auxiliary and a precursor for chiral ligands and pharmaceuticals. Its stereochemical purity is paramount for the efficacy and safety of the final products. This technical guide provides a comprehensive overview of the synthesis, stereochemical control, and analytical methodologies for this compound. Detailed experimental protocols for its preparation via asymmetric reduction and for the determination of its enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, a compilation of quantitative data from various synthetic approaches is provided to facilitate methodological comparison and optimization.

Physicochemical and Chiral Properties

This compound is a white to pale yellow crystalline solid. The presence of a stereocenter at the carbinol carbon results in two enantiomers, (R) and (S). The (R)-enantiomer, which is the focus of this guide, exhibits a positive specific optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 172.22 g/mol | --INVALID-LINK-- |

| Melting Point | 47-49 °C | --INVALID-LINK-- |

| Specific Rotation ([α]D) | +78° (c=1 in Methanol) | --INVALID-LINK-- |

Enantioselective Synthesis

The most common and efficient method for preparing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. Two prominent catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone. The (R)-2-methyl-CBS-oxazaborolidine catalyst is typically used to obtain the (R)-alcohol.

Experimental Protocol: Asymmetric Reduction of 1'-Acetonaphthone via CBS Catalysis

This protocol is adapted from a general procedure for the enantioselective reduction of ketones using an in-situ generated oxazaborolidine catalyst.[1]

Materials:

-

1'-Acetonaphthone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 10 mol%).

-

Add anhydrous THF to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve 1'-acetonaphthone (1.0 eq.) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl to the residue and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Logical Workflow for CBS Reduction

Caption: Workflow for the CBS-catalyzed asymmetric reduction of 1'-acetonaphthone.

Asymmetric Transfer Hydrogenation (Noyori-type)

Asymmetric transfer hydrogenation (ATH) is another powerful method that typically employs a ruthenium catalyst with a chiral diamine ligand. A common system utilizes a catalyst like RuCl(p-cymene)[(R,R)-TsDPEN] with a hydrogen source such as a formic acid/triethylamine azeotrope or isopropanol.[2]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1'-Acetonaphthone

This protocol is based on general procedures for Noyori-type asymmetric transfer hydrogenations.

Materials:

-

1'-Acetonaphthone

-

[RuCl₂(p-cymene)]₂

-

(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a nitrogen-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (R,R)-TsDPEN (0.01 eq.) in anhydrous DCM.

-

Stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Prepare a 5:2 mixture of formic acid and triethylamine.

-

In a separate flask, dissolve 1'-acetonaphthone (1.0 eq.) in the formic acid/triethylamine mixture.

-

Add the ketone solution to the catalyst solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Determination of Enantiomeric Excess

Chiral HPLC is the most reliable and widely used method for determining the enantiomeric excess (e.e.) of this compound. Polysaccharide-based chiral stationary phases, such as those in Chiralpak® columns, are highly effective for this separation.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a general guideline for the chiral separation of 1-(naphthalen-1-yl)ethanol enantiomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 90:10 (v/v). The optimal ratio may require some method development.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient (e.g., 25 °C).

-

Detection Wavelength: 220 nm or 280 nm, where the naphthalene chromophore has strong absorbance.[3]

-

Injection Volume: 10 µL.[3]

Sample Preparation:

-

Prepare a stock solution of the racemic 1-(naphthalen-1-yl)ethanol standard in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a sample of the synthesized this compound in the mobile phase at a similar concentration.

Procedure:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor.

-

Inject the synthesized sample.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Workflow for Chiral HPLC Analysis

Caption: General workflow for the determination of enantiomeric excess by chiral HPLC.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excesses for the asymmetric reduction of 1'-acetonaphthone and similar ketones using different catalytic systems. This data serves as a benchmark for evaluating the efficacy of various synthetic methods.

| Catalyst System | Substrate | Yield (%) | e.e. (%) | Configuration | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine / Borane-DMS | 1'-Acetonaphthone | High (not specified) | >95 | R | [5] |

| RuCl(p-cymene)[(R,R)-TsDPEN] / HCOOH:NEt₃ | Acetophenone | >99 | 97 | R | [6] |

| Chiral Lactam Alcohol / BH₃-THF | Aryl Methyl Ketones | 91-98 | 91-98 | R | [1] |

| (S)-Me-CBS / BH₃·THF | Acetophenone | 98 | 97 | R | [7] |

| (S)-Me-CBS / BH₃·THF | 1-Tetralone | 95 | 97 | R | [7] |

Conclusion

The enantioselective synthesis of this compound is a well-established process, with both CBS reduction and asymmetric transfer hydrogenation offering excellent stereocontrol and high yields. The choice of method may depend on factors such as catalyst availability, cost, and substrate compatibility. Accurate determination of the enantiomeric excess is critical and can be reliably achieved using chiral HPLC with polysaccharide-based columns. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to produce and analyze this important chiral intermediate with high fidelity.

References

- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ct-k.com [ct-k.com]

- 4. hplc.eu [hplc.eu]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. kanto.co.jp [kanto.co.jp]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-1-(naphthalen-1-yl)ethanol

Abstract

This application note details a robust and highly enantioselective method for the synthesis of (R)-1-(naphthalen-1-yl)ethanol from 1-acetonaphthone via asymmetric transfer hydrogenation. The protocol utilizes a well-defined chiral ruthenium catalyst, specifically RuCl--INVALID-LINK--, to achieve high yield and excellent enantiomeric excess. This methodology is of significant interest to researchers in medicinal chemistry and materials science, where optically active alcohols serve as crucial chiral building blocks.

Introduction

Chiral secondary alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. The enantioselective reduction of prochiral ketones represents one of the most efficient methods for accessing these valuable compounds. Among the various techniques, asymmetric transfer hydrogenation (ATH) has emerged as a practical and scalable approach due to its operational simplicity, use of readily available hydrogen donors, and the high efficiency of catalysts under mild conditions.

Noyori-type ruthenium catalysts, featuring a chiral diamine ligand, have been extensively documented for their exceptional performance in the asymmetric reduction of aromatic ketones.[1][2] This protocol focuses on the application of a commercially available chiral ruthenium complex for the synthesis of this compound, a key precursor for various chiral ligands and pharmacologically active molecules.

Reaction Scheme

The asymmetric transfer hydrogenation of 1-acetonaphthone to this compound is depicted below. A formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture serves as the hydrogen source.

References

Application Notes and Protocols for the Asymmetric Reduction of 1'-Acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of established methods for the asymmetric reduction of 1'-acetonaphthone, a key transformation for the synthesis of chiral 1-(1-naphthyl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical and fine chemical industries. These notes compile quantitative data from various catalytic systems, offer detailed experimental protocols, and present visual diagrams of the reaction pathways and workflows to aid in the selection and implementation of the most suitable reduction strategy.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. 1'-Acetonaphthone, with its bulky naphthyl group, presents a unique substrate for such reductions. Achieving high enantioselectivity and yield is crucial for the efficient production of enantiopure 1-(1-naphthyl)ethanol. This document explores and compares three primary methodologies: biocatalysis, Corey-Bakshi-Shibata (CBS) reduction, and asymmetric transfer hydrogenation (ATH).

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different catalytic systems in the asymmetric reduction of 1'-acetonaphthone, allowing for a direct comparison of their efficacy.

| Method | Catalyst/Biocatalyst | Reductant/Hydrogen Source | Solvent(s) | Temp. (°C) | Time (h) | Catalyst Loading | Conversion (%) | e.e. (%) | Product Configuration |

| Biocatalysis | Whole cells of Geotrichum candidum | Glucose (co-substrate) | Aqueous medium | 30 | 48 | N/A | >93 | >99 | (S) |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | 2 | 10 mol% | ~95 | 96 | (R) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2 azeotrope) | Acetonitrile | 28 | 12 | 1 mol% | >99 | 98 | (S) |

| Asymmetric Transfer Hydrogenation | trans-[Fe(CO)(NCMe)(P-N-N-P)] (BF₄)₂ | 2-Propanol/KOH | 2-Propanol | 50 | 24 | 0.5 mol% | 92 | 94 | (R) |

Experimental Protocols

Biocatalytic Reduction using Geotrichum candidum

This protocol outlines the whole-cell biocatalytic reduction of 1'-acetonaphthone to (S)-1-(1-naphthyl)ethanol.

Materials:

-

Geotrichum candidum culture

-

Optimized growth medium (containing glucose, yeast extract, peptone, and salts)

-

1'-Acetonaphthone

-

Glucose

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cultivation of Biocatalyst: Inoculate the optimized growth medium with Geotrichum candidum. Incubate at 30°C with shaking (200 rpm) for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes. Wash the cell pellet twice with phosphate buffer (pH 7.0).

-

Biotransformation: Resuspend the washed cells in a phosphate buffer solution containing glucose as a co-substrate. Add 1'-acetonaphthone to the cell suspension.

-

Reaction: Incubate the reaction mixture at 30°C with shaking (150 rpm) for 48 hours. Monitor the progress of the reaction by TLC or GC.

-

Work-up and Isolation: After completion of the reaction, saturate the aqueous layer with NaCl and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN

This protocol describes a highly efficient and enantioselective reduction of 1'-acetonaphthone using a well-defined ruthenium catalyst.

Materials:

-

1'-Acetonaphthone

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous acetonitrile

-

Schlenk flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl--INVALID-LINK-- (1 mol%).

-

Reagent Addition: Add anhydrous acetonitrile, followed by 1'-acetonaphthone.

-

Initiation of Reaction: Add the formic acid/triethylamine azeotrope to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 28°C for 12 hours. Monitor the reaction progress by TLC or GC.

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the purified 1-(1-naphthyl)ethanol by chiral HPLC or GC analysis.

Visualizations

Reaction Pathway: Asymmetric Reduction of 1'-Acetonaphthone

Caption: Asymmetric reduction of 1'-acetonaphthone to chiral 1-(1-naphthyl)ethanol.

Experimental Workflow: Asymmetric Transfer Hydrogenation

Caption: Step-by-step workflow for a typical asymmetric transfer hydrogenation experiment.

Logical Relationship: Catalyst Selection Factors

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(Naphthalen-1-yl)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Three primary resolution techniques are covered: Enzymatic Kinetic Resolution (EKR), High-Performance Liquid Chromatography (HPLC), and Classical Resolution via Diastereomeric Crystallization. Each section includes a comprehensive experimental protocol, tabulated data for easy comparison of methods, and a visual workflow diagram generated using Graphviz (DOT language) to illustrate the procedural steps. These methodologies are designed to guide researchers in the efficient separation of the enantiomers of 1-(naphthalen-1-yl)ethanol, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Introduction

Chiral secondary alcohols, such as 1-(naphthalen-1-yl)ethanol, are valuable building blocks in asymmetric synthesis. The stereochemistry of these intermediates often dictates the pharmacological and toxicological profile of the final drug substance. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical process in drug development. This application note details three distinct and widely applicable methods for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol, providing researchers with a selection of techniques to suit different laboratory scales and equipment availability.

Enzymatic Kinetic Resolution (EKR) of Racemic 1-(Naphthalen-1-yl)ethanol

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Experimental Protocol: Lipase-Catalyzed Acetylation

-

Reaction Setup: To a solution of racemic 1-(naphthalen-1-yl)ethanol (1.0 g, 5.8 mmol) in n-heptane (20 mL), add vinyl acetate (0.75 g, 8.7 mmol) as the acyl donor.

-

Enzyme Addition: Add Novozym 435 (Candida antarctica lipase B, immobilized) (30 mg) to the reaction mixture.

-

Incubation: Stir the suspension at 60°C with a stirring speed of 400 rpm.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

-

Reaction Quench: After approximately 3 hours (or when the conversion reaches ~48-50%), stop the reaction by filtering off the enzyme.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-1-(naphthalen-1-yl)ethanol and the acetylated (R)-enantiomer, can be separated by column chromatography on silica gel.

Data Presentation

| Parameter | Value | Reference |

| Enzyme | Novozym 435 (Candida antarctica lipase B) | [1] |

| Acyl Donor | Vinyl Acetate | [1] |

| Solvent | n-Heptane | [1] |

| Temperature | 60°C | [1] |

| Reaction Time | 3 hours | [1] |

| Conversion | ~48% | [1] |

| Enantiomeric Excess (ee) of (S)-alcohol | 90.0% | [1] |

| Enantioselectivity (E) | >200 | [1] |

Workflow Diagram

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those in CHIRALCEL® columns, are particularly effective for the resolution of a wide range of racemates, including 1-(naphthalen-1-yl)ethanol.

Experimental Protocol: Analytical and Preparative HPLC

-

System Preparation: The HPLC system should be thoroughly flushed with the mobile phase to remove any contaminants.

-

Column: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica-gel).

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol) in a 90:10 (v/v) ratio.

-

Flow Rate: For an analytical column (e.g., 4.6 mm i.d.), a typical flow rate is 1.0 mL/min. For preparative scale, the flow rate should be adjusted according to the column diameter.

-

Sample Preparation: Dissolve the racemic 1-(naphthalen-1-yl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL for analytical scale. For preparative scale, a higher concentration can be used, taking care not to overload the column.

-

Injection: Inject the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm or 280 nm, where the naphthalene moiety exhibits strong absorbance.[2]

-

Fraction Collection (Preparative): For preparative separations, collect the fractions corresponding to each enantiomeric peak.

-

Post-Run Analysis: Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric purity.

Data Presentation

| Parameter | Condition | Reference |

| Column | CHIRALCEL® OD-H | [2] |

| Mobile Phase | n-Hexane / 2-Propanol (90/10, v/v) | [2] |

| Expected Outcome | Complete Separation | [2] |

| Detection | UV at 220 nm or 280 nm | [2] |

Note: Specific retention times, resolution factors, and yields will depend on the exact HPLC system, column dimensions, and operating conditions.

Workflow Diagram

Caption: Workflow for Chiral HPLC Separation.

Classical Resolution by Diastereomeric Crystallization

Classical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequently, the pure enantiomers can be recovered from the separated diastereomers.

Experimental Protocol: Resolution with (-)-Mandelic Acid (Illustrative)

-

Diastereomer Formation: Dissolve racemic 1-(naphthalen-1-yl)ethanol (1.0 g, 5.8 mmol) in a suitable solvent such as ethanol or ethyl acetate. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid (0.88 g, 5.8 mmol), in the same solvent.

-

Salt Formation: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature.

-

Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallization process may be initiated by scratching the inside of the flask or by seeding with a small crystal of the desired diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Liberation of Enantiomer: Suspend the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the mandelic acid. Extract the free (now enantiomerically enriched) 1-(naphthalen-1-yl)ethanol with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved enantiomer.

-

Analysis: Determine the enantiomeric excess of the obtained alcohol by chiral HPLC or polarimetry.

Data Presentation

| Parameter | Condition |

| Resolving Agent | Chiral Acid (e.g., (R)-(-)-Mandelic Acid) |

| Solvent | Ethanol, Ethyl Acetate, or other suitable solvent |

| Key Principle | Differential solubility of diastereomeric salts |

| Expected Outcome | Crystalline salt of one diastereomer |

Note: The choice of resolving agent and solvent is crucial and often requires empirical optimization for the best results.

Workflow Diagram

Caption: Workflow for Classical Resolution.

Conclusion

This application note has detailed three effective methods for the chiral resolution of racemic 1-(naphthalen-1-yl)ethanol. Enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral HPLC provides a powerful tool for both analytical and preparative scale separations with the potential for complete resolution. Classical resolution via diastereomeric crystallization remains a viable, albeit often more empirical, method suitable for larger scale separations. The choice of method will depend on factors such as the desired scale of resolution, available equipment, and the required level of enantiomeric purity. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry to achieve the efficient separation of this important chiral intermediate.

References

Application Notes and Protocols: (R)-1-(Naphthalen-1-yl)ethanol in Asymmetric Synthesis

Introduction

Asymmetric synthesis, the controlled formation of a specific stereoisomer of a chiral product, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and fine chemicals. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the ability to selectively synthesize a single enantiomer paramount. Chiral alcohols are fundamental building blocks in this field, serving as precursors, catalysts, and directing groups. (R)-1-(Naphthalen-1-yl)ethanol is a versatile and sterically defined chiral secondary alcohol that has proven to be a valuable asset in asymmetric synthesis. Its rigid naphthyl group provides a well-defined chiral environment, making it an excellent starting material for the synthesis of chiral ligands and a reliable platform for chiral auxiliaries. These derivatives are instrumental in controlling the stereochemical outcome of a wide range of chemical transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: as a precursor for chiral phosphine ligands used in asymmetric catalysis and in the enantioselective addition of organozinc reagents to aldehydes.

Application 1: Precursor to Chiral P,N-Ligands for Asymmetric Catalysis

Application Note